N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its presence in many biologically active molecules, and a fluorine atom, which often enhances the biological activity of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Azepane Ring: This can be done through nucleophilic substitution reactions, where the azepane ring is introduced to the benzofuran core.
Final Coupling: The final step involves coupling the substituted benzofuran with the carboxamide group under conditions that may include the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorine atom in the compound enhances its ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The benzofuran core is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and fluorinated compounds.
Fentanyl Analogues: These compounds have similar structural features and are known for their potent biological activity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29FN2O2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H29FN2O2/c1-17-7-9-19(10-8-17)22(28-13-5-3-4-6-14-28)16-27-25(29)24-18(2)21-15-20(26)11-12-23(21)30-24/h7-12,15,22H,3-6,13-14,16H2,1-2H3,(H,27,29) |
InChI Key |
GSWJYYXOSOTTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)N4CCCCCC4 |
Origin of Product |
United States |
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